(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure features a thiazolo[3,2-a]pyrimidine core fused with a pyrazole moiety, a 4-methoxyphenyl substituent at position 5, and a methyl group at position 5. The (E)-configuration of the pyrazol-4-ylmethylene group at position 2 is critical for its spatial arrangement and intermolecular interactions . The ethyl carboxylate at position 6 enhances solubility and modulates electronic properties, influencing reactivity and bioactivity .
Properties
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-5-30-21(28)18-13(2)24-22-26(19(18)15-6-8-16(29-4)9-7-15)20(27)17(31-22)10-14-11-23-25(3)12-14/h6-12,19H,5H2,1-4H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWAIOOZNMSNSX-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an acetylcholinesterase inhibitor.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
In vitro studies using the MTT assay have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against several cancer cell lines including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.34 ± 0.98 | |
| SiHa (Cervical Cancer) | 4.46 ± 0.53 | |
| PC-3 (Prostate Cancer) | 2.13 ± 0.80 |
The compound demonstrated a higher cytotoxicity against the MCF-7 cell line compared to normal HEK cells, indicating a favorable selectivity profile for cancerous over normal cells.
The anticancer activity is believed to be mediated through tubulin polymerization inhibition and apoptosis induction in cancer cells. Molecular docking studies suggest that the compound interacts effectively with the colchicine-binding site of tubulin, disrupting microtubule dynamics critical for cancer cell proliferation .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their antimicrobial properties. The synthesized compounds exhibited moderate antibacterial activity against various strains.
Antibacterial Screening
The following table summarizes the antimicrobial efficacy of selected derivatives:
| Compound | Activity | Reference |
|---|---|---|
| Compound 2a | Moderate against E. coli | |
| Compound 2b | Moderate against S. aureus | |
| Compound 5a | Significant antifungal activity against C. albicans |
While the activity varied among different compounds, some demonstrated promising potential as antibacterial and antifungal agents.
Acetylcholinesterase Inhibition
Thiazolo[3,2-a]pyrimidines are being explored for their role as acetylcholinesterase inhibitors, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Inhibition Studies
Research indicates that certain derivatives show competitive inhibition of acetylcholinesterase with varying degrees of potency:
These findings suggest that modifications to the thiazolo[3,2-a]pyrimidine scaffold can enhance inhibitory activity against acetylcholinesterase.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Impact
The structural analogs differ primarily in substituents at positions 2, 5, and 4. Key comparisons include:
Key Observations:
The pyrazole moiety in the target compound may improve binding specificity compared to benzylidene analogs .
Crystallographic Behavior :
- Bromophenyl and trimethoxybenzylidene substituents promote distinct packing via π-halogen and hydrogen-bonding interactions, respectively .
- The target compound’s pyrazole group may facilitate π-stacking or hydrogen bonding, though crystallographic data is absent in the evidence .
Synthetic Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
